molecular formula C13H12N2O3S B2810508 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid CAS No. 1016703-16-4

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid

Cat. No. B2810508
CAS RN: 1016703-16-4
M. Wt: 276.31
InChI Key: XDVOQRZJLGDTKS-UHFFFAOYSA-N
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Description

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid, also known as MTB, is a synthetic compound that has been extensively studied for its potential use in medical and biological research. MTB is a heterocyclic compound that contains a thiazole ring and a carboxylic acid functional group. It has been shown to have a range of biological and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and methodologies to create thiazole derivatives, demonstrating their potential in generating complex molecules with specific biological activities. For instance, Jaber et al. (2021) focused on the synthesis of a Cd(II) complex derived from an azo ligand related to thiazole, examining its antifungal and antibacterial properties. This study underscores the role of thiazole derivatives in creating compounds with potential antimicrobial applications (Jaber, Kyhoiesh, & Jawad, 2021).

Biological Activities

The biological activities of thiazole derivatives have been a significant area of interest. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, showcasing their antimicrobial activities against pathogens responsible for human epidemic diseases. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

Supramolecular Chemistry and Gelators

The role of methyl functionality and multiple non-covalent interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated by Yadav and Ballabh (2020). They found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating the importance of thiazole derivatives in designing new supramolecular materials (Yadav & Ballabh, 2020).

Drug Discovery Building Blocks

Durcik et al. (2020) described an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylate derivatives as building blocks in drug discovery. This work illustrates the versatility of thiazole derivatives in providing a foundation for the exploration of chemical space in drug development (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).

properties

IUPAC Name

2-[methyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOQRZJLGDTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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